molecular formula C14H26N2O7 B1260924 methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate

methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate

Cat. No. B1260924
M. Wt: 334.37 g/mol
InChI Key: IRMBPBQCRYOVLD-CBRXJGBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-36666 is a fatty acid methyl ester.

Scientific Research Applications

Thermal Properties and Structural Analysis

  • Methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate has been explored in studies focusing on its thermal properties and structural analysis. Vick, Zimmerman, and Weisleder (1979) investigated the thermal alteration of a similar cyclic fatty acid produced by a flaxseed extract, providing insights into the compound's thermal stability and structural configuration under different conditions (Vick, Zimmerman, & Weisleder, 1979).

Synthesis and Chemical Reactions

  • The compound has been a subject of research in the context of synthesis and chemical reactions. For instance, Tsuji, Kobayashi, Kataoka, and Takahashi (1980) explored the preparation of cyclic ketones, demonstrating the compound's utility in complex organic synthesis processes (Tsuji, Kobayashi, Kataoka, & Takahashi, 1980).

Library Synthesis and Chemical Diversity

  • In library synthesis and chemical diversity studies, Dotsenko et al. (2014) described the synthesis of a large library of compounds utilizing a similar methodology, highlighting the compound's role in generating chemical diversity (Dotsenko et al., 2014).

Methodological Applications in Organic Chemistry

  • The compound's methodological applications in organic chemistry were demonstrated by Ma and Lu (1990), who used it as an intermediate in the synthesis of polyene compounds, showcasing its versatility in organic synthetic methods (Ma & Lu, 1990).

properties

Product Name

methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate

Molecular Formula

C14H26N2O7

Molecular Weight

334.37 g/mol

IUPAC Name

methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate

InChI

InChI=1S/C14H26N2O7/c1-23-13(21)7-5-3-2-4-6-12(20)16-15-8-10(18)14(22)11(19)9-17/h8,10-11,14,17-19,22H,2-7,9H2,1H3,(H,16,20)/b15-8+/t10-,11-,14+/m1/s1

InChI Key

IRMBPBQCRYOVLD-CBRXJGBXSA-N

Isomeric SMILES

COC(=O)CCCCCCC(=O)N/N=C/[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

COC(=O)CCCCCCC(=O)NN=CC(C(C(CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate
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methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate
Reactant of Route 3
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methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate
Reactant of Route 4
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methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate
Reactant of Route 5
methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate
Reactant of Route 6
methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate

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